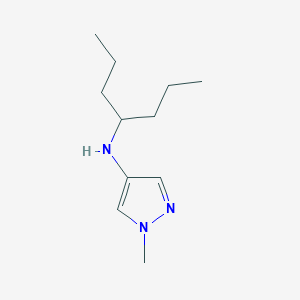

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine

Description

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a branched heptyl substituent at the 4-position of the pyrazole ring and a methyl group at the 1-position. Pyrazole derivatives are known for their ability to engage in hydrogen bonding and π-π interactions, making them valuable in drug design for targeting enzymes or receptors .

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

N-heptan-4-yl-1-methylpyrazol-4-amine |

InChI |

InChI=1S/C11H21N3/c1-4-6-10(7-5-2)13-11-8-12-14(3)9-11/h8-10,13H,4-7H2,1-3H3 |

InChI Key |

MOSFOTLPUTWDOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of heptan-4-amine with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of alternative solvents and reagents that are more environmentally friendly and cost-effective is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-4-yl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed

Oxidation: Pyrazole N-oxides.

Reduction: Reduced pyrazole derivatives.

Substitution: Alkyl or aryl-substituted pyrazoles.

Scientific Research Applications

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine are compared below with five closely related pyrazol-4-amine derivatives.

Table 1: Comparative Analysis of Pyrazol-4-amine Derivatives

Key Observations

Substituent Effects on Lipophilicity :

- The heptan-4-yl group in the target compound contributes to higher lipophilicity compared to the linear heptan-2-yl isomer (181.28 g/mol vs. 195.31 g/mol), which may influence membrane permeability in biological systems .

- The cyclopropyl and azetidinyl groups in other derivatives reduce lipophilicity but introduce rigidity or charged states, enhancing target binding specificity .

Synthetic Accessibility :

- Yields for pyrazol-4-amine derivatives vary significantly. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine was synthesized in 17.9% yield via copper-catalyzed coupling, whereas quinazoline-linked pyrazoles in achieved up to 82% yields, highlighting synthetic challenges for branched alkyl substituents .

Biological Relevance: Bromophenyl and pyridinyl substituents () are associated with antimicrobial and kinase-inhibitory activities, respectively, suggesting the target compound’s heptyl chain could be optimized for agrochemical stability .

Physicochemical Properties :

- The dihydrochloride salt in N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine () demonstrates the importance of salt formation in improving solubility for drug delivery .

Biological Activity

N-(Heptan-4-yl)-1-methyl-1H-pyrazol-4-amine is a compound from the pyrazole class, characterized by its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 195.30 g/mol. The compound features a five-membered pyrazole ring with a heptan-4-yl substituent at the nitrogen atom and a methyl group at position 1. This structural configuration influences its biological activity and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, suggesting its use in treating inflammatory conditions.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate the specific mechanisms involved.

- Anticancer Potential : Some investigations have pointed towards its efficacy in cancer models, potentially through modulation of cell signaling pathways.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammation, which could lead to reduced inflammatory responses.

- Receptor Modulation : It may bind to specific receptors, altering their activity and influencing physiological processes.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| 1-Ethyl-N-(heptan-4-yl)-1H-pyrazol-4-amine | Contains an ethyl group instead of a methyl group. |

| N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine | Different position of the heptan group (position 2). |

| 1-Ethyl-N-(heptan-4-yl)-1H-pyrazole-3-amines | Methyl group at position 3 affects reactivity. |

| N-(Heptan-2-y)-1-methylpyrazol -3-amines | Lacks the methyl group at position 1. |

The distinct substitution pattern of this compound contributes to its specific biological activities compared to these analogs.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in a rodent model of arthritis. The compound significantly reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis. Further research is required to identify the specific signaling pathways affected.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.